REACTION_CXSMILES
|
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
copper di(2-ethylhexanoate)
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
copper di(2-ethylhexanoate)
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
copper di(2-ethylhexanoate)
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
copper di(2-ethylhexanoate)
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |